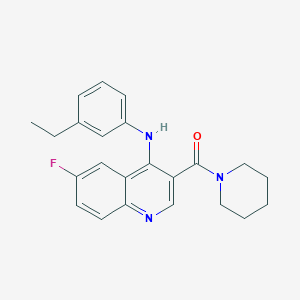

N-(3-ethylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine

Beschreibung

Eigenschaften

IUPAC Name |

[4-(3-ethylanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O/c1-2-16-7-6-8-18(13-16)26-22-19-14-17(24)9-10-21(19)25-15-20(22)23(28)27-11-4-3-5-12-27/h6-10,13-15H,2-5,11-12H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJYEBRWOOAWTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the 3-Ethylphenyl Group: The 3-ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethylbenzene and a Lewis acid catalyst like aluminum chloride.

Fluorination: The fluorine atom can be introduced at the 6th position through electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide.

Piperidine-1-carbonyl Group Addition: The piperidine-1-carbonyl group can be added through an amide coupling reaction using piperidine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-ethylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives.

Substitution: Substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

N-(3-ethylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of N-(3-ethylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting the replication process. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The fluorine atom enhances the compound’s binding affinity to its molecular targets, increasing its potency.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(3-ethylphenyl)-6,7-dimethoxy-2-(piperidine-1-carbonyl)quinolin-4-amine: Similar structure but with dimethoxy groups instead of a fluorine atom.

N-(3-ethylphenyl)-6-chloro-3-(piperidine-1-carbonyl)quinolin-4-amine: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

N-(3-ethylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine is unique due to the presence of the fluorine atom, which enhances its chemical stability and binding affinity to molecular targets. This makes it a valuable compound for research in medicinal chemistry and drug development.

Biologische Aktivität

N-(3-ethylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine is a compound that has attracted attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with specific substituents that enhance its biological properties:

- Quinoline Core : A bicyclic structure known for various pharmacological activities.

- Fluoro Group : Enhances lipophilicity and biological activity.

- Piperidine Carbonyl : Contributes to interactions with biological targets.

This compound primarily exerts its effects through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes linked to cancer and neurodegenerative diseases. For example, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease treatment .

- Receptor Modulation : It interacts with various receptors, potentially modulating neurotransmitter systems, which could lead to therapeutic effects in conditions like depression and anxiety.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- Cytotoxicity Studies : In vitro studies demonstrate that it induces apoptosis in various cancer cell lines. For instance, it showed enhanced cytotoxic effects compared to standard chemotherapeutic agents in FaDu hypopharyngeal tumor cells .

Neuroprotective Effects

The compound's ability to inhibit cholinesterases suggests potential neuroprotective effects:

- Alzheimer's Disease Models : It has been evaluated for its ability to improve cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta aggregation and enhancing cholinergic signaling .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components:

| Substituent | Effect on Activity |

|---|---|

| Ethyl Group | Enhances lipophilicity and cellular uptake |

| Fluorine Atom | Increases potency against specific targets |

| Piperidine Ring | Essential for enzyme inhibition and receptor binding |

Study 1: Anticancer Efficacy

A study published in MDPI reported that derivatives of quinoline compounds, including this compound, displayed potent anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest. The compound was compared against standard treatments, showing superior efficacy in certain cancer models .

Study 2: Neuroprotective Potential

In a recent investigation into neuroprotective agents, the compound was tested for its ability to inhibit AChE. Results indicated an IC50 value significantly lower than that of conventional inhibitors, suggesting a promising role in Alzheimer's therapy .

Q & A

Q. What synthetic methodologies are most effective for constructing the quinoline-4-amine core in N-(3-ethylphenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine?

The quinoline core is typically synthesized via Friedländer or Gould-Jacobs reactions. For example, cyclocondensation of 2-aminobenzophenones with ketones under acidic conditions yields the quinoline scaffold. Substituents like the 6-fluoro group can be introduced via halogenation or by starting with fluorinated precursors. The piperidine-1-carbonyl moiety is often added through amide coupling (e.g., HATU/DIPEA) or nucleophilic substitution .

Q. How can NMR and X-ray crystallography validate the structural integrity of this compound?

- 1H/13C NMR : Key signals include the quinoline aromatic protons (δ 7.5–8.5 ppm), fluoro-substituted carbon (JC-F coupling ~245 Hz), and piperidine carbons (δ 1.5–3.5 ppm) .

- X-ray crystallography : Resolves bond angles and confirms the spatial arrangement of the 3-ethylphenyl and piperidine groups. Disorder in solvent molecules (e.g., water) must be accounted for during refinement .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

Use Schrödinger Suite or Gaussian for DFT calculations to determine logP, pKa, and solubility. Molecular weight (MW ≈ 420 g/mol) and topological polar surface area (TPSA > 80 Ų) suggest moderate blood-brain barrier permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the piperidine-1-carbonyl group for enhanced bioactivity?

- Replace piperidine with morpholine or thiomorpholine to modulate lipophilicity and hydrogen-bonding capacity.

- Introduce substituents (e.g., methyl, trifluoromethyl) on the piperidine ring to improve target binding. SAR data from analogous compounds show that bulkier groups reduce off-target effects .

Q. What strategies resolve contradictions in reported IC50 values for kinase inhibition assays?

Discrepancies may arise from assay conditions (e.g., ATP concentration, pH). Normalize data using a reference inhibitor (e.g., staurosporine) and validate via orthogonal methods like SPR or ITC. Evidence from quinazoline analogs suggests fluorinated substituents enhance selectivity for tyrosine kinases .

Q. How should researchers design in vivo pharmacokinetic studies to address metabolic instability?

- Phase I metabolism : Monitor N-dealkylation of the piperidine group and hydroxylation of the ethylphenyl ring via LC-MS/MS.

- CYP inhibition : Pre-screen using human liver microsomes. Piperidine derivatives often exhibit CYP3A4-mediated clearance, requiring dose adjustment .

Q. What crystallographic challenges arise when analyzing solvates or polymorphs of this compound?

Disordered solvent molecules (e.g., water or ethanol) complicate refinement. Use PLATON/SQUEEZE to model solvent regions. Polymorph screening via slurry experiments in acetone/water mixtures can identify stable forms .

Methodological Considerations

Q. How can reaction conditions be optimized for introducing the 6-fluoro substituent?

Electrophilic fluorination (e.g., Selectfluor) at low temperatures (−20°C) minimizes byproducts. Alternatively, direct synthesis using 6-fluoro-2-nitrobenzaldehyde precursors improves yield (>70%) .

Q. What precautions are critical for handling this compound due to potential toxicity?

- Use fume hoods and PPE to avoid inhalation/contact.

- Chlorinated byproducts (from synthetic intermediates) require waste segregation. Toxicity data from structurally related quinolines suggest hepatotoxicity at high doses .

Q. How do electronic effects of the 3-ethylphenyl group influence π-π stacking in target binding?

DFT calculations show the ethyl group enhances electron density in the quinoline ring, strengthening interactions with aromatic residues (e.g., Phe in kinase ATP pockets). Compare with methyl or trifluoromethyl analogs to validate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.